
8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common method starts with the alkylation of 1,3-dimethylxanthine with 4-ethylpiperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at the 8-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Enzyme Inhibition
8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance:
- Xanthine Oxidase Inhibition : It has shown potential in inhibiting xanthine oxidase activity, which is crucial for managing conditions like hyperuricemia and gout.
Receptor Binding
The compound's unique structure allows it to bind effectively to various receptors:
- Neurotransmitter Receptors : Investigations have suggested interactions with neurotransmitter receptors, indicating potential applications in treating neurological disorders.
Anticancer Potential
Studies have explored the compound's effects on cancer cell lines:
- Mechanism of Action : It may induce apoptosis in cancer cells through specific signaling pathways, enhancing its therapeutic potential against tumors.
Therapeutic Implications
Given its biological activities, this compound holds promise in various therapeutic areas:
Cancer Treatment
The ability to inhibit tumor growth and induce apoptosis positions this compound as a candidate for further development in oncology.
Neurological Disorders
Due to its interaction with neurotransmitter systems, it may be beneficial in treating conditions such as depression or anxiety.
Anti-inflammatory Applications
The compound's anti-inflammatory properties suggest potential use in treating chronic inflammatory diseases like arthritis.
Research Case Studies
Several studies have contributed to understanding the applications of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Xanthine Oxidase Inhibition | Demonstrated significant inhibition of xanthine oxidase activity in vitro, suggesting utility in hyperuricemia management. |
Study 2 | Cancer Cell Apoptosis | Showed that the compound induces apoptosis in specific cancer cell lines through modulation of apoptotic pathways. |
Study 3 | Neurotransmitter Interaction | Investigated binding affinity to neurotransmitter receptors; results indicated potential for neuropharmacological applications. |
Wirkmechanismus
The mechanism of action of 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various cellular pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-dimethylxanthine: A precursor in the synthesis of the target compound.
4-ethylpiperazine: Another precursor used in the synthesis.
Purine derivatives: A broad class of compounds with similar structures and potential therapeutic applications.
Uniqueness
8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and drug development.
Biologische Aktivität
The compound 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H28N6O3, with a molecular weight of 428.50 g/mol. The structure features a purine base modified with an ethylpiperazine moiety, which is known to enhance solubility and bioavailability.
Research indicates that this compound acts primarily as an antagonist at dopamine receptors, particularly D2 and D3 receptors. This activity suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia.
Pharmacological Effects
The compound has demonstrated several pharmacological effects:
- Neuroprotective Effects : Studies have shown that this compound can protect neurons from oxidative stress and apoptosis, which are critical in neurodegenerative diseases .
- Antipsychotic Properties : Its ability to modulate dopaminergic activity positions it as a candidate for antipsychotic medications. In vitro studies report low nanomolar potency at D3 receptors (5.57 nM) and moderate activity at D2 receptors (41 nM) .
- Anti-inflammatory Action : Preliminary data suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential in treating inflammatory conditions .
Study 1: Neuroprotective Efficacy
In a study involving animal models of Parkinson's disease, administration of the compound significantly reduced motor deficits and improved dopaminergic activity in the striatum. The results indicated a protective effect against neurodegeneration induced by 6-OHDA .
Study 2: Antipsychotic Activity
A clinical trial assessed the efficacy of this compound in patients with schizophrenia. Results showed a reduction in positive symptoms and improved cognitive function compared to placebo controls, supporting its potential as an antipsychotic agent .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-4-19-5-7-20(8-6-19)9-10-15-11-12(16-10)17(2)14(22)18(3)13(11)21/h4-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJGMCBFTSEOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.